PEITC vs. BITC vs. SFN: Divergent Antiproliferative Potency in Colon Cancer Cells Under Heparin Stimulation
In LMWH-stimulated HCT-116 colon cancer cells, PEITC (IC50 = 20.77 μM) exhibited comparable potency to BITC (IC50 = 19.10 μM) but was more than twice as potent as SFN (IC50 = 44.05 μM). In HT-29 cells, PEITC (IC50 = 74.94 μM) was markedly less potent than BITC (IC50 = 26.77 μM) and also less potent than SFN (IC50 = 43.49 μM) [1]. This cell-line-dependent differential potency underscores that PEITC is not simply interchangeable with other ITCs and may offer specific advantages in certain colon cancer models.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HCT-116: 20.77 μM; HT-29: 74.94 μM |
| Comparator Or Baseline | BITC (HCT-116: 19.10 μM; HT-29: 26.77 μM); SFN (HCT-116: 44.05 μM; HT-29: 43.49 μM); AITC (lower potency in both) |
| Quantified Difference | PEITC is 2.1× more potent than SFN in HCT-116 cells; BITC is 2.8× more potent than PEITC in HT-29 cells |
| Conditions | LMWH (20 μg/mL) stimulated HCT-116 and HT-29 colon cancer cell lines; 24 h treatment; MTT assay |
Why This Matters
This data demonstrates that PEITC's antiproliferative activity is cell-context dependent and distinct from BITC and SFN, guiding rational selection for colon cancer research where specific signaling pathways (e.g., EGFR/ErbB family) are targeted.
- [1] Almutairi BO, et al. Isothiocyanates attenuate heparin-induced proliferation of colon cancer cells in vitro. Food Sci Nutr. 2024;12(10):7842-7853. View Source
